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molecular formula C14H16N4 B8512921 Piperazine,1-[2,3'-bipyridin]-6'-yl-

Piperazine,1-[2,3'-bipyridin]-6'-yl-

Cat. No. B8512921
M. Wt: 240.30 g/mol
InChI Key: HCVSEWCMYVYSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767677B2

Procedure details

To a solution of 6′-chloro-[2,3′]bipyridinyl (0.275 g, 1.440 mmol) in acetonitrile (10 mL) was added piperazine (0.310 g, 3.600 mmol) and the mixture was stirred at reflux for 32 hours. The solvent was removed in vacuo. The residue was dissolved in dichloromethane and washed with saturated NaHCO3 solution (10 mL). Organic layer was separated, dried over MgSO4 and filtered. The filtrate was use in the next step without isolation of the product.
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(#N)C>[N:14]1([C:2]2[N:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=3)=[CH:4][CH:3]=2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.275 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C1=NC=CC=C1
Name
Quantity
0.31 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 32 hours
Duration
32 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (10 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=CC=C(C=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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